[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 3j is a synthetic organic compound that belongs to a series of peptidic boronic acids. It has garnered significant attention due to its potent antimalarial activity. The compound is known for its ability to inhibit the malaria parasite egress serine protease SUB1, making it a promising candidate for antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 3j involves the formation of peptidic boronic acids. The process typically includes the coupling of boronic acid derivatives with peptide chains under specific reaction conditions. The exact synthetic route and reaction conditions are detailed in the research article, which involves multiple steps of peptide coupling and boronic acid incorporation .
Industrial Production Methods: While the industrial production methods for compound 3j are not explicitly detailed in the available literature, it can be inferred that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This would likely involve automated peptide synthesizers and large-scale reactors for boronic acid coupling.
Chemical Reactions Analysis
Types of Reactions: Compound 3j undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized under specific conditions.
Reduction: The peptide backbone can undergo reduction reactions.
Substitution: The boronic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can lead to the formation of boronic esters or borates .
Scientific Research Applications
Compound 3j has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying boronic acid chemistry and peptide coupling reactions.
Biology: Investigated for its role in inhibiting malaria parasite egress, making it a valuable tool in parasitology research.
Mechanism of Action
The mechanism of action of compound 3j involves the inhibition of the malaria parasite egress serine protease SUB1. This enzyme is crucial for the parasite’s life cycle, as it regulates the egress of the parasite from red blood cells. By inhibiting SUB1, compound 3j prevents the release of new parasites, thereby blocking the replication and spread of the malaria infection . Molecular docking studies have shown that compound 3j binds to the active site of SUB1, inhibiting its proteolytic activity .
Comparison with Similar Compounds
Compound 3e: Another peptidic boronic acid with similar antimalarial activity.
Compound 3h: Shares structural similarities and exhibits dual inhibition of mPGES-1 and 5-LOX.
Uniqueness: Compound 3j stands out due to its potent inhibition of the SUB1 protease and its ability to block parasite replication at submicromolar concentrations. Its unique structure and slow off-rate inhibition make it a promising candidate for further drug development .
Properties
Molecular Formula |
C18H33BN4O6 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid |
InChI |
InChI=1S/C18H33BN4O6/c1-10(2)15(17(26)20-9-14(25)21-11(3)19(28)29)23-18(27)16(22-12(4)24)13-7-5-6-8-13/h10-11,13,15-16,28-29H,5-9H2,1-4H3,(H,20,26)(H,21,25)(H,22,24)(H,23,27)/t11-,15-,16-/m1/s1 |
InChI Key |
VFMMJZMQRGSBSO-HFBAOOFYSA-N |
Isomeric SMILES |
B([C@@H](C)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](C1CCCC1)NC(=O)C)(O)O |
Canonical SMILES |
B(C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C1CCCC1)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.